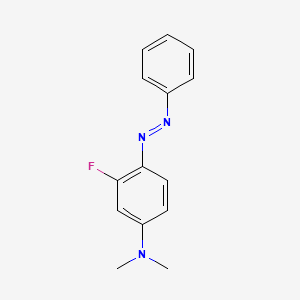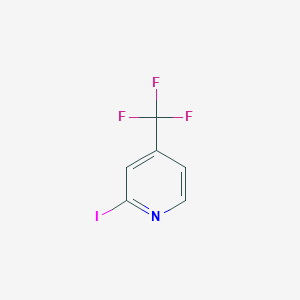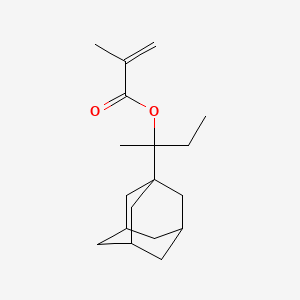
2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate
Descripción general
Descripción
2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate involves the reaction of 2-(1-Adamantyl)butan-2-ol with 2-methylprop-2-enoic acid under esterification conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Aplicaciones Científicas De Investigación
2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Approved for the topical treatment of acne due to its retinoid-like activity.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate involves its interaction with retinoic acid receptors in the skin. This interaction modulates gene expression, leading to the normalization of skin cell turnover and reduction of inflammation. The compound targets pathways involved in keratinocyte differentiation and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Adapalene: Another synthetic retinoid with similar applications in acne treatment.
Tretinoin: A retinoid used for similar dermatological applications.
Tazarotene: Another retinoid with comparable biological activity.
Uniqueness
2-(1-Adamantyl)butan-2-yl 2-methylprop-2-enoate is unique due to its adamantyl group, which imparts enhanced stability and lipophilicity compared to other retinoids. This structural feature contributes to its efficacy and reduced side effects in topical applications.
Propiedades
IUPAC Name |
2-(1-adamantyl)butan-2-yl 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-5-17(4,20-16(19)12(2)3)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-15H,2,5-11H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHGFSIJSVUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


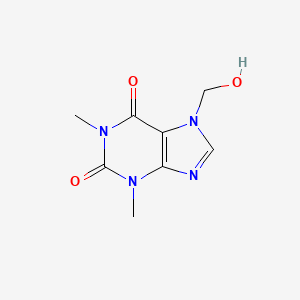
![(3aR,4R,6S,6aS)-4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylic acid](/img/structure/B3189370.png)
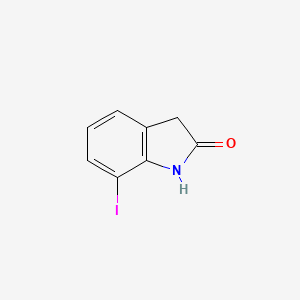
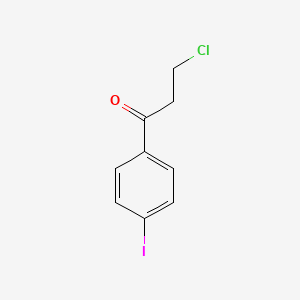
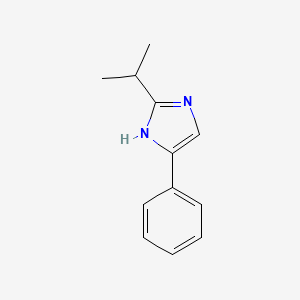
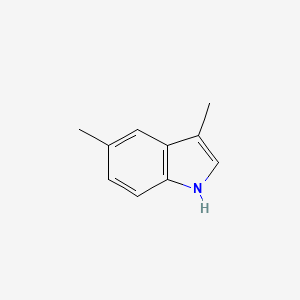
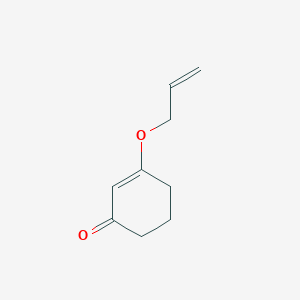
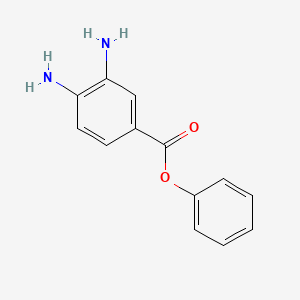
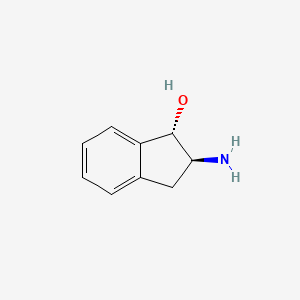
![2-{hydroxy[(1,3-thiazol-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B3189414.png)
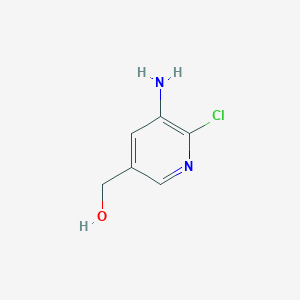
![2-Propenamide, N,N'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)]bis-](/img/structure/B3189432.png)
